molecular formula C11H12N2O B1418579 5-Ethoxyquinolin-8-amine CAS No. 1154275-84-9

5-Ethoxyquinolin-8-amine

Cat. No.: B1418579
CAS No.: 1154275-84-9
M. Wt: 188.23 g/mol
InChI Key: VFWGSTJBADWOAX-UHFFFAOYSA-N
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Description

5-Ethoxyquinolin-8-amine is a chemical compound with the molecular formula C11H12N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Biochemical Analysis

Biochemical Properties

5-Ethoxyquinolin-8-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand for coordination chemistry and as a directing group in organic synthesis . The interactions of this compound with biomolecules are primarily through hydrogen bonding and π-π stacking interactions, which facilitate its binding to active sites of enzymes and proteins . These interactions can modulate the activity of enzymes, leading to either inhibition or activation of biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species within cells . Additionally, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the transcriptional activity of target genes, thereby modulating cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for its effectiveness in biochemical studies. This compound is relatively stable under normal laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce apoptosis in sensitive cell types.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of xenobiotics and endogenous compounds . It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many compounds . These interactions can lead to changes in the levels of metabolites and affect the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and can bind to intracellular proteins, which facilitate its localization to specific cellular compartments . The distribution of this compound within tissues is influenced by its lipophilicity and ability to cross biological membranes .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects . This compound can be found in the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with specific biomolecules and modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyquinolin-8-amine typically involves the functionalization of the quinoline ring. One common method is the alkylation of 8-aminoquinoline with ethyl iodide under basic conditions to introduce the ethoxy group at the 5-position . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxyquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Comparison with Similar Compounds

Uniqueness: 5-Ethoxyquinolin-8-amine is unique due to the presence of the ethoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to its parent compound .

Properties

IUPAC Name

5-ethoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)11-8(10)4-3-7-13-11/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWGSTJBADWOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CC=NC2=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154275-84-9
Record name 5-ethoxyquinolin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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